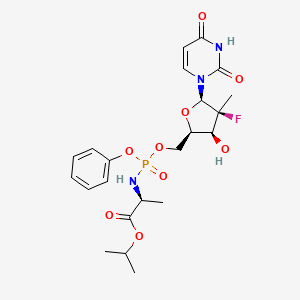
5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one: is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromophenyl group attached to the oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one typically involves the reaction of 3-bromobenzaldehyde with 4,4-dimethyl-2-oxazolidinone. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The oxazolidinone ring can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine atom, to yield debrominated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Various substituted oxazolidinones.
Oxidation Products: Oxidized derivatives of the oxazolidinone ring.
Reduction Products: Debrominated oxazolidinones.
Applications De Recherche Scientifique
Chemistry: 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their activity and thus exhibiting antibacterial properties.
Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting bacterial infections. Its ability to inhibit bacterial growth makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound binds to bacterial ribosomes, inhibiting protein synthesis. This leads to the disruption of bacterial growth and replication. The bromophenyl group enhances the compound’s binding affinity to the target enzymes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one: Similar structure but with the bromine atom at the para position.
5-(3-Chlorophenyl)-4,4-dimethyloxazolidin-2-one: Chlorine atom instead of bromine.
5-(3-Methylphenyl)-4,4-dimethyloxazolidin-2-one: Methyl group instead of bromine.
Uniqueness: 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one is unique due to the presence of the bromine atom at the meta position of the phenyl ring. This specific substitution pattern influences its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-4,4-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)9(15-10(14)13-11)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3,(H,13,14) |
Clé InChI |
ICDGALOUPCFOBW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(=O)N1)C2=CC(=CC=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


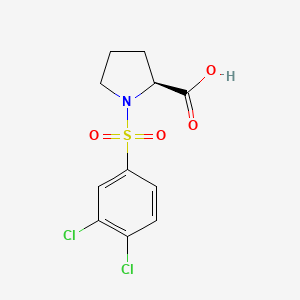
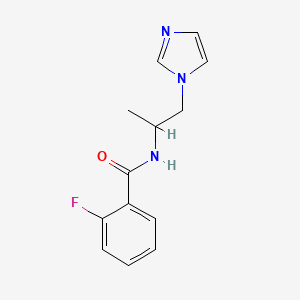

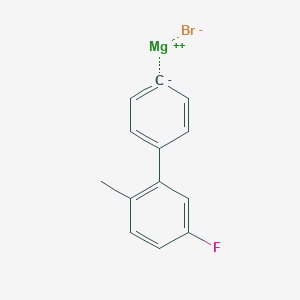
![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14885953.png)
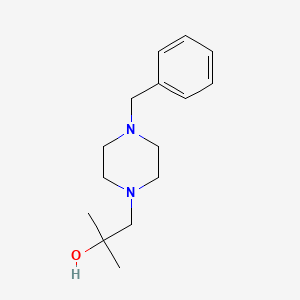
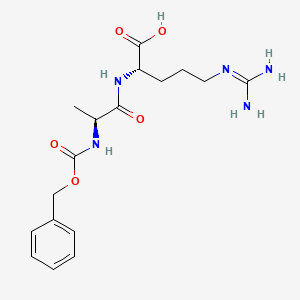


![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)

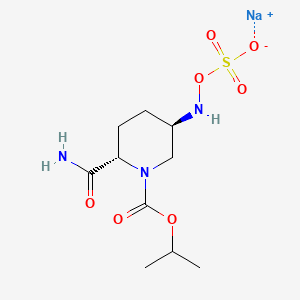
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)
